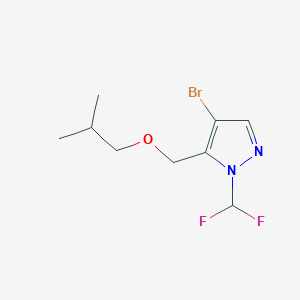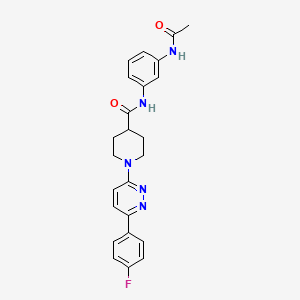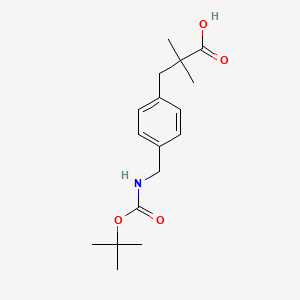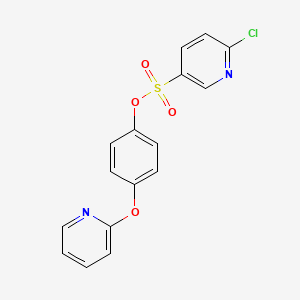
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPS, and it is a member of the sulfonate family. PPS is a white crystalline powder that is soluble in water and other polar solvents.
Mecanismo De Acción
The mechanism of action of PPS is not fully understood. However, studies have suggested that PPS inhibits the activity of enzymes that are involved in cancer cell proliferation and growth. PPS has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPS has been shown to have several biochemical and physiological effects. In vitro studies have shown that PPS inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. PPS has also been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPS has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. PPS is also soluble in water and other polar solvents, making it easy to dissolve in experimental solutions. However, PPS has some limitations for use in lab experiments. It is a relatively expensive compound, and it may not be readily available in some research settings.
Direcciones Futuras
There are several future directions for research on PPS. One potential area of research is the development of PPS analogs with improved anticancer properties. Another area of research is the investigation of the mechanism of action of PPS in cancer cells. Additionally, PPS could be studied for its potential use as an antifungal agent in clinical settings.
Métodos De Síntesis
PPS can be synthesized by reacting 4-hydroxyphenyl-2-pyridyl ketone with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of PPS, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
PPS has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, PPS has been investigated for its anticancer properties. Studies have shown that PPS inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPS has also been studied for its potential use as an antifungal agent.
Propiedades
IUPAC Name |
(4-pyridin-2-yloxyphenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-15-9-8-14(11-19-15)24(20,21)23-13-6-4-12(5-7-13)22-16-3-1-2-10-18-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQSCXIZOZSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)OS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)
![Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2738633.png)
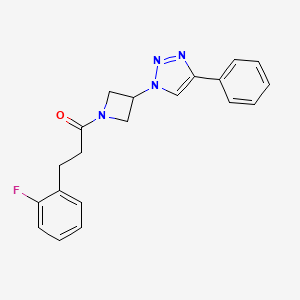
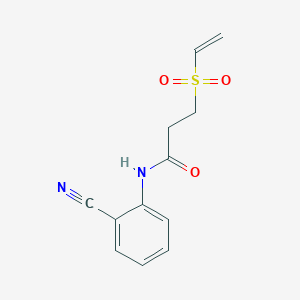
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)
![Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate](/img/structure/B2738638.png)
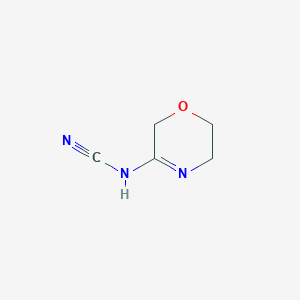
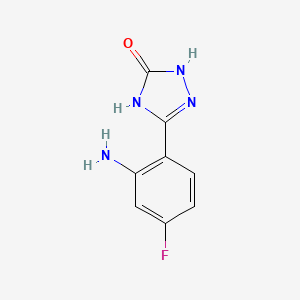

![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2738648.png)
